- A facile Beckmann rearrangement of oximes with AlCl3 in the solid stateSynthetic Communications, 1998, 28(12), 2275-2280,
Cas no 935-30-8 (Azonan-2-one)
Caprolactam is a chemical substance with the chemical formula of c8h15no and molecular weight of 141.2108.
Azonan-2-one structure
Azonan-2-one Properties
Names and Identifiers
-
- 2-Azacyclononanone
- 8-octanelactam
- Capryloctam
- Caprylolactam
- omega-Octalactam
- 8-Octanolactam
- azonan-2-one
- &omega
- ω-Caprylolactam
- ω-Octanolactam
- 2-perhydroazoninone
- 8-aminooctanoic acid lactam
- azacyclononan-2-one
- Capryllactam
- 2H-AZONIN-2-ONE, OCTAHYDRO-
- Cyclooctanone lactam
- Octamethylenimine, 2-oxo-
- Octahydro-2H-azonin-2-one
- 1H-Azonin-2(3H)-one, hexahydro-
- Octanoic acid, 8-amino-, lactam
- .eta.-Capryllactam
- .omega.-Caprylolactam
- 1-Azacyclononan-2-one
- YDLSUFFXJYEVHW-UHFFFAOYSA-N
- azaperhydroonin-2-one
- 8-Oct
- Octahydro-2H-azonin-2-one (ACI)
- 1-Aza-2-cyclononanone
- 2-Oxooctamethyleneimine
- NSC 59017
- η-Capryllactam
- ω-Octalactam
- DTXSID60239450
- Z1203730756
- InChI=1/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10
- AI3-52527
- 8-Octanolactam;Caprylolactam
- SY048836
- D74918
- SCHEMBL18745901
- omega-Caprylolactam
- omega-Octanolactam
- CHEMBL137132
- BRN 0109775
- octanolactam
- 2-Azonanone #
- EINECS 213-300-3
- CO18000000
- AKOS006221227
- cis-Octahydro-2-azoninone
- Octanoic acid, lactam
- ALBB-030254
- NSC59017
- AS-57037
- NS00039571
- OCTANOIC ACID,8-AMINO,LACTAM
- 935-30-8
- EN300-246709
- O-Octalactam
- CS-0090258
- O0162
- .omega.-Octalactam
- NIOSH/CO1800000
- 2-Azacyclononanone, 98%
- NSC-59017
- SCHEMBL222312
- 5-21-06-00516 (Beilstein Handbook Reference)
- 2-azacyclo-nonanone
- 2-Azoninone, octahydro-, (Z)-
- Q63396131
- MFCD00003273
- Aza-2-cyclononanone
- +Expand
-
- MFCD00003273
- YDLSUFFXJYEVHW-UHFFFAOYSA-N
- 1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10)
- O=C1CCCCCCCN1
- 0109775
Computed Properties
- 141.11500
- 1
- 1
- 0
- 141.115364
- 10
- 112
- 0
- 0
- 0
- 0
- 0
- 1
- 0.7
- 3
- 0
- 29.1
Experimental Properties
- 1.78560
- 29.10000
- 1.4811 (estimate)
- 151°C/8mmHg(lit.)
- 75.0 to 78.0 deg-C
- 0.0±1.2 mmHg at 25°C
- 150.9±11.9 °C
- Soluble in methanol (almost transparency).
- Not determined
- Not determined
- 0.9938 (rough estimate)
Azonan-2-one Security Information
- GHS07
- CO1757000
- 3
- S36/37/39-S26
- R36/37/38; R20/21/22
- Xn
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Store at 4 ℃, better at -4 ℃
- 36/37/38-20/21/22
- warning
Azonan-2-one Customs Data
- 29337900
Azonan-2-one Price
Azonan-2-one Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium periodate Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ; 0.5 h, 100 °C
Reference
- Efficient tandem process for the catalytic deprotection of N-allyl amides and lactams in aqueous media: a novel application of the bis(allyl)-ruthenium(IV) catalysts [Ru(η3:η2:η3-C12H18)Cl2] and [{Ru(η3:η3-C10H16)(μ-Cl)Cl}2]Chemistry - A European Journal, 2007, 13(23), 6590-6594,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Cobalt(II) perchlorate , Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) Solvents: Acetonitrile ; 2 h, 80 °C
Reference
- The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild ConditionsInternational Journal of Organic Chemistry, 2015, 5(2), 57-62,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol , 1-Methyl 2-boronobenzoate Solvents: Nitromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
Reference
- Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient ConditionsJournal of the American Chemical Society, 2018, 140(15), 5264-5271,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Dabco Solvents: Tetrahydrofuran , Water ; 18 h, reflux; reflux → rt
Reference
- Intramolecular Staudinger ligation: A powerful ring-closure method to form medium-sized lactamsAngewandte Chemie, 2003, 42(36), 4373-4375,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Silica , Sulfuric acid ; 30 min, 60 °C
Reference
- Silica sulfuric acid as a reusable catalyst for the conversion of ketones into amides by a Schmidt reaction under solvent-free conditionsJournal of Chemical Research, 2006, (4), 218-219,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Ethyl acetate ; 30 min, 50 °C
1.2 Reagents: Sulfuric acid ; 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sulfuric acid ; 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- Diversity-oriented synthesis of medium-sized cyclophanes via the photo-fries rearrangement of N-aryl lactamsReaction Chemistry & Engineering, 2023, 8(8), 1923-1929,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Titanium (montmorillonite complexes) Solvents: Benzonitrile ; 18 h, 110 °C
Reference
- Titanium cation-exchanged montmorillonite as an active heterogeneous catalyst for the Beckmann rearrangement under mild reaction conditionsTetrahedron Letters, 2012, 53(39), 5211-5214,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride , Sodium bisulfate ; 3 min, 44 - 46 °C
Reference
- Organic synthesis in solid media. Alumina supported sodium hydrogen sulfate as an effective and reusable catalyst for 'one-pot' synthesis of amides from ketones in dry media under microwave irradiationLetters in Organic Chemistry, 2005, 2(5), 444-446,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 16 h, reflux
Reference
- A novel synthetic route of fused tricyclic framework quinoline derivatives from readily available aliphatic amino carboxylic acid substratesOriental Journal of Chemistry, 2019, 35(2), 611-617,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Acetonitrile ; 2 h, 80 °C
Reference
- Low environmental load process for the Beckmann rearrangement of cycloalkanone oximes by Bronsted acid catalyst with cobalt saltsInternational Journal of Organic Chemistry, 2015, 5(3), 147-152,
Synthetic Circuit 20
Azonan-2-one Raw materials
- 8-Aminooctanoic acid
- N-cyclooctylidenehydroxylamine
- Cyclooctanone
- cyclododecanone, oxime
- Octahydro-1-(2-propen-1-yl)-2H-azonin-2-one
Azonan-2-one Preparation Products
Azonan-2-one Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:935-30-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:935-30-8)
TANG SI LEI
15026964105
2881489226@qq.com
Azonan-2-one Related Literature
-
1. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-oneGeorge L. Buchanan,David H. Kitson,Paul R. Mallinson,George A. Sim,David N. J. White,Philip J. Cox J. Chem. Soc. Perkin Trans. 2 1983 1709
-
2. Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dionePeter H. McCabe,Neal J. Milne,George A. Sim J. Chem. Soc. Perkin Trans. 2 1989 1459
-
3. Slow ring-inversion of the nine-membered lactam in 4-azabicyclo[5,2,2]-undeca-8,10-dien-3-one systemsKeiji Hemmi,Hideo Nakai,Shunji Naruto,Osamu Yonemitsu J. Chem. Soc. Perkin Trans. 2 1972 2252
-
Gérard Rousseau,Fadi Homsi Chem. Soc. Rev. 1997 26 453
-
5. Fast synthesis of amino acid salts and lactams without solvent under microwave irradiationAlain Laurent,Patrick Jacquault,Jean-Louis Di Martino,Jack Hamelin J. Chem. Soc. Chem. Commun. 1995 1101
-
6. Chapter 9. Aliphatic compounds. Part (ii) Other aliphatic compounds
-
Shinji Yamada,Akie Homma Chem. Commun. 2002 2656
-
Frank D. King,Stephen Caddick Org. Biomol. Chem. 2012 10 3244
-
9. Solid state and solution conformation of phenylacetyl-L-cysteinyl-D-penicillamine cyclic disulphide methyl ester; a cyclic dipeptide containing a trans amideRobert L. Baxter,Steven S. B. Glover,Eric M. Gordon,Robert O. Gould,Marion C. McKie,A. Ian Scott,Malcolm D. Walkinshaw J. Chem. Soc. Perkin Trans. 1 1988 365
-
10. Solid state and solution conformation of phenylacetyl-L-cysteinyl-D-penicillamine cyclic disulphide methyl ester; a cyclic dipeptide containing a trans amideRobert L. Baxter,Steven S. B. Glover,Eric M. Gordon,Robert O. Gould,Marion C. McKie,A. Ian Scott,Malcolm D. Walkinshaw J. Chem. Soc. Perkin Trans. 1 1988 365
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:935-30-8)Azonan-2-one
99%/99%
25g/100g
197.0/778.0